molecular formula C11H15NO B070808 N-(3-methylphenyl)oxolan-3-amine CAS No. 162851-44-7

N-(3-methylphenyl)oxolan-3-amine

Cat. No.: B070808
CAS No.: 162851-44-7
M. Wt: 177.24 g/mol
InChI Key: PKXXCUYRDDDLJN-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)oxolan-3-amine is a heterocyclic amine featuring a tetrahydrofuran (oxolane) ring substituted with an amino group at the 3-position and a 3-methylphenyl group attached to the nitrogen. This compound combines the structural rigidity of the oxolane ring with the aromatic properties of the methylphenyl substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

162851-44-7

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(3-methylphenyl)oxolan-3-amine

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)12-11-5-6-13-8-11/h2-4,7,11-12H,5-6,8H2,1H3

InChI Key

PKXXCUYRDDDLJN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2CCOC2

Canonical SMILES

CC1=CC(=CC=C1)NC2CCOC2

Synonyms

N-(3'-METHYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares N-(3-methylphenyl)oxolan-3-amine with structurally related oxolan-3-amine derivatives and other heterocyclic amines:

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Applications References
This compound C₁₁H₁₅NO 177.24 (calc.) 3-methylphenyl, oxolane Hypothesized intermediate in drug synthesis
N-(3-Bromophenyl)-2-methyloxolan-3-amine C₁₁H₁₄BrNO 256.14 3-bromophenyl, 2-methyloxolane Bromine enhances electrophilic reactivity
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 4-chloro-2-methylphenyl, 2-methyloxolane Chlorine substituent improves stability
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride C₉H₁₁FNO·HCl 219.65 3-fluorophenyl, oxetane Oxetane ring strain increases reactivity in drug design
N-(Prop-2-yn-1-yl)oxolan-3-amine C₇H₁₃NO 143.18 Propargyl group Alkyne functionality enables click chemistry

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring enhance electrophilic reactivity and stability, while methyl groups (electron-donating) may improve lipophilicity .
  • Ring Size : Oxetane derivatives (4-membered ring) exhibit higher ring strain compared to oxolane (5-membered), leading to distinct reactivity profiles. For example, oxetanes are increasingly used in medicinal chemistry to optimize metabolic stability .

Physicochemical Properties

While direct data for the target compound are sparse, extrapolation from analogs suggests:

  • Solubility : Methylphenyl substitution likely reduces water solubility compared to polar derivatives like hydrochlorides .
  • Thermal Stability : Chlorinated and brominated analogs exhibit higher stability due to stronger C–X bonds .

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